molecular formula C19H13FN4O2S2 B2657478 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359203-31-8

2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No.: B2657478
CAS No.: 1359203-31-8
M. Wt: 412.46
InChI Key: CCUCCZVVFQYTPL-UHFFFAOYSA-N
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Description

  • The 4-fluorobenzyl group is typically introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
  • Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
  • Attachment of the Thiophen-2-ylmethyl Group

    • The thiophen-2-ylmethyl group is incorporated through alkylation reactions using thiophen-2-ylmethyl halides.
    • Conditions may involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core

      • Starting with a suitable thienopyrimidine precursor, the core structure is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
      • Reaction conditions often include refluxing in solvents like ethanol or dimethylformamide (DMF) with catalysts such as acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
    • Reduction

      • Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
    • Substitution

      • Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

      Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), potassium tert-butoxide (KOtBu)

      Solvents: Ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Major Products

      Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

      Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biology and Medicine

      Pharmacology: Potential applications in drug discovery due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

      Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

      Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or conductivity.

    Mechanism of Action

    The exact mechanism of action of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example:

      Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

      Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

      DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
    • 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

    Uniqueness

    • Fluorine Substitution : The presence of the fluorine atom in the 4-fluorobenzyl group can significantly alter the compound’s electronic properties, enhancing its reactivity and potential biological activity.
    • Structural Complexity : The combination of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with the fluorobenzyl and thiophen-2-ylmethyl groups creates a unique scaffold that can interact with a wide range of biological targets.

    This detailed overview provides a comprehensive understanding of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    11-[(4-fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H13FN4O2S2/c20-13-5-3-12(4-6-13)10-23-19(26)24-15-7-9-28-16(15)17(25)22(18(24)21-23)11-14-2-1-8-27-14/h1-9H,10-11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCUCCZVVFQYTPL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H13FN4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    412.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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